molecular formula C24H22ClN3O2 B2548208 N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286716-89-9

N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide

Cat. No. B2548208
CAS RN: 1286716-89-9
M. Wt: 419.91
InChI Key: HZZOSPBEDTVVGH-UHFFFAOYSA-N
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Description

The compound , N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide, is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. Although the specific compound is not directly mentioned in the provided papers, we can infer some general information based on the structure and the related compounds discussed in the papers.

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multi-step reactions that may include the formation of heterocyclic rings, amide bond formation, and aromatic substitutions. Paper discusses a compound with a chlorobenzyl group and an acetamide moiety, which suggests that similar synthetic strategies could be employed for the synthesis of the target compound. The synthesis could involve the use of chlorobenzyl halides and acetamide precursors under appropriate reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by the presence of a cyclic core containing atoms other than carbon, such as nitrogen in the case of pyrrolopyridine. The orthorhombic crystal system mentioned in paper for a related compound indicates that the target compound might also crystallize in a similar system, depending on its molecular symmetry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the compound would likely involve the functional groups present in its structure. The acetamide group is a common site for nucleophilic attack, and the aromatic chlorobenzyl moiety could undergo various substitution reactions, as suggested by the reactivity of related compounds in paper . The heterocyclic core of the compound would also influence its reactivity, potentially undergoing electrophilic substitution or participating in the formation of angular heterocycles as seen in the reactions described in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would affect its polarity, solubility, and melting point. The orthorhombic crystal structure mentioned in paper provides insight into the solid-state properties of a related compound, which could be extrapolated to predict the crystallinity and stability of the target compound. The acetamide group could also influence the compound's hydrogen bonding potential, affecting its solubility in various solvents.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds with structures related to the specified acetamide have been synthesized and analyzed for their vibrational spectra, electronic properties, and potential applications. For instance, studies involving benzothiazolinone acetamide analogs have explored their photochemical and thermochemical properties for use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, indicating their potential in photovoltaic cells. Furthermore, their non-linear optical (NLO) activity and molecular docking with proteins like Cyclooxygenase 1 (COX1) have been investigated, suggesting applications in both energy conversion and biochemical interaction analysis (Mary et al., 2020).

Oxidation Reactivity Channels

Research on pyridin-2-yl derivatives has uncovered oxidation reactivity channels, leading to the synthesis of compounds with potential therapeutic applications. The chemical oxidation of these compounds with various agents generates products characterized by spectroscopic methods and X-ray crystallography, highlighting the diverse chemical transformations possible with acetamide derivatives and their potential utility in developing new pharmaceuticals (Pailloux et al., 2007).

Novel Salt Forms

The development of new salt forms of related compounds has been documented, indicating their use in pharmaceutical compositions and therapeutic applications. These salt forms enhance the solubility, stability, and bioavailability of the active pharmaceutical ingredients, demonstrating the importance of chemical modifications in drug development (ジュリアン・ジョヴァンニーニ et al., 2005).

Coordination Complexes and Supramolecular Architectures

Studies have also focused on the formation of coordination complexes and supramolecular architectures, using compounds with similar structures. These research efforts reveal the potential of such compounds in materials science, particularly in creating novel materials with specific optical, electronic, or structural properties. The formation of polymeric coordination complexes and the investigation of hydrogen bonding in supramolecular architectures highlight the diverse applications of these compounds beyond their pharmaceutical uses (Klimova et al., 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2/c1-17-4-2-3-5-20(17)15-27-12-10-19-11-13-28(24(30)23(19)27)16-22(29)26-14-18-6-8-21(25)9-7-18/h2-13H,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZOSPBEDTVVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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